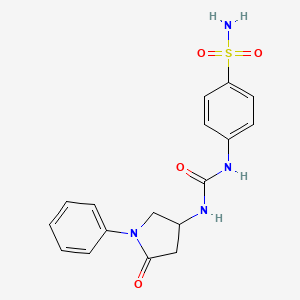![molecular formula C17H18N4O2 B6490836 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea CAS No. 891089-44-4](/img/structure/B6490836.png)
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea, also known as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid methyl ester, is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in drug design, molecular biology, and biochemistry. This compound has been used in various studies to investigate its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Applications De Recherche Scientifique
3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]ureaylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea has been used in a variety of scientific research applications. It has been used in drug design studies to investigate the structure-activity relationships of various drug molecules. It has also been used in molecular biology and biochemistry studies to investigate the biochemical and physiological effects of various compounds. Additionally, this compound has been used in laboratory experiments to study the mechanisms of action of various compounds.
Mécanisme D'action
The mechanism of action of 3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]ureaylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea is not completely understood. However, it is believed that this compound binds to certain proteins and enzymes in the body, resulting in changes in their activity. This binding can result in the inhibition or activation of various biochemical processes, which can lead to changes in the physiological and biochemical effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]ureaylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea have been studied in various laboratory experiments. Studies have shown that this compound can affect the activity of certain enzymes, resulting in changes in the metabolism of various compounds. Additionally, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]ureaylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea in laboratory experiments has several advantages. It is a versatile compound that can be used to study a variety of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not completely understood, which can make it difficult to predict the effects of the compound in certain experiments.
Orientations Futures
The potential applications of 3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]ureaylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea are numerous. Future research could focus on further elucidating its mechanism of action and exploring its potential for use in drug design. Additionally, further studies could investigate its potential for use in the treatment of various diseases, such as cancer and inflammatory conditions. Finally, further research could explore its potential for use in laboratory experiments to study the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
The synthesis of 3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]ureaylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea involves a multi-step process. The first step involves the preparation of an intermediate compound, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]ureaylpyrrolidine-3-carboxylic acid, which is then reacted with methyl ester to form the desired product. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and is followed by a purification step to isolate the pure compound.
Propriétés
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16-9-14(12-21(16)15-6-2-1-3-7-15)20-17(23)19-11-13-5-4-8-18-10-13/h1-8,10,14H,9,11-12H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTDXYNRAIRHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6490754.png)
![6-[(3-fluorophenyl)methyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6490761.png)
![5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6490778.png)
![4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one](/img/structure/B6490785.png)
![ethyl 1-[1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B6490794.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6490800.png)
![4-tert-butyl-N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490802.png)
![4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6490812.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490819.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490822.png)
![1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B6490830.png)

![1-[(furan-2-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490846.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6490849.png)